molecular formula C28H32N2O6 B15186958 2,2'-((Octamethylenedioxy)di-p-phenylene)disuccinimide CAS No. 87367-96-2

2,2'-((Octamethylenedioxy)di-p-phenylene)disuccinimide

Cat. No.: B15186958
CAS No.: 87367-96-2
M. Wt: 492.6 g/mol
InChI Key: RSDLTRYZMRTUDB-UHFFFAOYSA-N
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Description

2,2’-((Octamethylenedioxy)di-p-phenylene)disuccinimide is a complex organic compound with the molecular formula C28H32N2O6 and a molecular weight of 492.62 g/mol . This compound is known for its unique structure, which includes two succinimide groups connected by an octamethylene bridge and phenylene rings. It has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((Octamethylenedioxy)di-p-phenylene)disuccinimide typically involves the reaction of succinimide derivatives with octamethylene glycol and phenylene dihalides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as copper (I) chloride, and a solvent like o-dichlorobenzene . The process involves multiple steps, including the formation of intermediate compounds and their subsequent cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-((Octamethylenedioxy)di-p-phenylene)disuccinimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions include quinones, amines, and substituted phenylene derivatives. These products can have different properties and applications depending on the specific reaction conditions used.

Scientific Research Applications

2,2’-((Octamethylenedioxy)di-p-phenylene)disuccinimide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-((Octamethylenedioxy)di-p-phenylene)disuccinimide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific sites on proteins or other macromolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-((Octamethylenedioxy)di-p-phenylene)disuccinimide is unique due to its specific combination of succinimide groups, octamethylene bridge, and phenylene rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

87367-96-2

Molecular Formula

C28H32N2O6

Molecular Weight

492.6 g/mol

IUPAC Name

3-[4-[8-[4-(2,5-dioxopyrrolidin-3-yl)phenoxy]octoxy]phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C28H32N2O6/c31-25-17-23(27(33)29-25)19-7-11-21(12-8-19)35-15-5-3-1-2-4-6-16-36-22-13-9-20(10-14-22)24-18-26(32)30-28(24)34/h7-14,23-24H,1-6,15-18H2,(H,29,31,33)(H,30,32,34)

InChI Key

RSDLTRYZMRTUDB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)C2=CC=C(C=C2)OCCCCCCCCOC3=CC=C(C=C3)C4CC(=O)NC4=O

Origin of Product

United States

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